3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
CAS No.:
Cat. No.: VC16333574
Molecular Formula: C17H26N6O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N6O2 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 3-[6-(3-methoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one |
| Standard InChI | InChI=1S/C17H26N6O2/c1-25-13-5-10-18-14-6-7-15-19-20-16(23(15)21-14)8-9-17(24)22-11-3-2-4-12-22/h6-7H,2-5,8-13H2,1H3,(H,18,21) |
| Standard InChI Key | HZJYOSQRIZAMBF-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC1=NN2C(=NN=C2CCC(=O)N3CCCCC3)C=C1 |
Introduction
Synthesis and Chemical Reactivity
The synthesis of compounds with triazolo-pyridazine structures typically involves several key steps, including the formation of the triazole ring and the attachment of side chains. Microwave-assisted synthesis is often explored for its efficiency and eco-friendliness in producing these compounds on an industrial scale. The chemical reactivity of such compounds can be explored through various synthetic pathways to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
Biological Activities and Potential Applications
Compounds with similar triazolo-pyridazine structures have shown potential as inhibitors of specific protein kinases and GABA receptors, which are crucial targets in treating neurological disorders and cancers. The specificity of these interactions makes them valuable candidates for further drug development.
| Biological Target | Potential Application |
|---|---|
| Protein Kinases | Cancer treatment |
| GABA Receptors | Neurological disorders |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-{6-[(3-Methoxypropyl)amino] triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one. For example, N-(3-methoxyphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide contains a methoxyphenyl group and a triazolopyridazine moiety, while N-(3-acetylphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide features an acetamide functional group alongside a similar triazole-pyridazine structure.
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